
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of alanine, where the amino group is attached to the second carbon, and a naphthylmethyl group is attached to the third carbon. This compound is known for its applications in various scientific research fields due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and alanine derivatives.
Protection of Functional Groups: The amino group of alanine is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Naphthylmethyl Group: The naphthalene ring is functionalized to introduce a methyl group, which is then attached to the alanine derivative through a series of reactions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Saturated naphthyl derivatives.
Substitution: Various substituted amino acids or amides.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The naphthyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity, receptor binding, or protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but lacks the methyl group on the naphthalene ring.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of a naphthyl group.
(S)-2-Amino-3-(benzyl)propanoic acid: Features a benzyl group in place of the naphthyl group.
Uniqueness
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthylmethyl group, which imparts distinct hydrophobic and steric properties. This uniqueness enhances its binding affinity and specificity in various biochemical applications, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1 |
Clave InChI |
KJCNFUSUQWTOIN-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
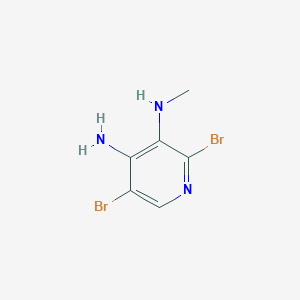
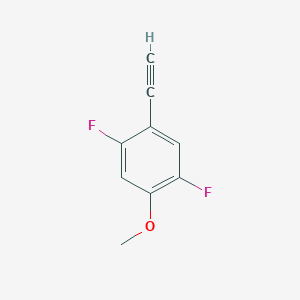
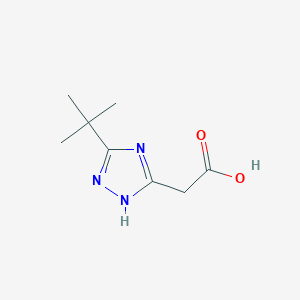
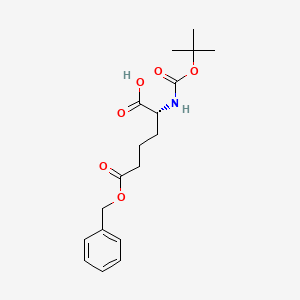
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)




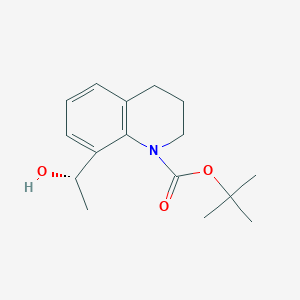
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
